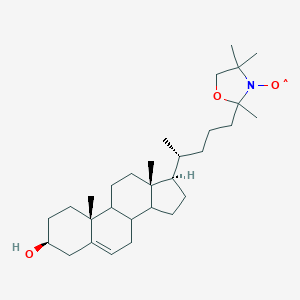

25-Doxylcholesterol

Übersicht

Beschreibung

25-Hydroxycholesterol (25-HC) is an oxygenated sterol derived from cholesterol through hydroxylation at the C-25 position. It is a potent regulator of lipid metabolism and immune responses.

Vorbereitungsmethoden

Synthetic Routes to 25-Doxylcholesterol

Bromination and Functionalization of Cholesterol

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Recent advancements in LC-MS enable precise quantification of 25-DC and its degradation products. A validated method by employs:

-

Column : C18 reversed-phase (2.1 × 50 mm, 1.7 μm).

-

Mobile Phase : Isocratic elution with 90:10 (v/v) isopropyl alcohol-chloroform.

-

Detection : Parallel reaction monitoring (PRM) at m/z 386.4 → 369.3 for 25-DC and m/z 402.3 → 147.1 for 25-hydroxycholesterol (degradant) .

Table 1. LC-MS Performance Metrics for this compound

| Parameter | Value |

|---|---|

| Linear Range (μg/mL) | 0.47–15.01 |

| Limit of Detection (LOD) | 0.47 μg/mL |

| Recovery (%) | 80–120 |

| Precision (RSD%) | <5% intra-day, <10% inter-day |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR validates the spin-label integrity of 25-DC. Spectra acquired at X-band (9 GHz) reveal characteristic triplet signals (hyperfine splitting constant A<sub>zz</sub> ≈ 32 G), confirming the presence of a stable nitroxide radical .

Stability and Degradation Considerations

25-DC is susceptible to oxidative degradation, necessitating stringent storage conditions:

-

Temperature : −30°C under argon atmosphere.

-

Matrix Effects : Incorporation into liposomes (e.g., DMPC/DMPG bilayers) enhances stability, reducing degradation rates by >50% compared to free sterol .

Table 2. Degradation Products of this compound

| Degradant | Formation Pathway | Detection Method |

|---|---|---|

| 25-Hydroxycholesterol | Oxidation of doxyl moiety | LC-MS/MS, PRM |

| Cholesterol epoxide | Peroxyl radical attack | NMR, FT-IR |

Applications in Membrane Studies

Phase Behavior in Lipid Bilayers

In ternary mixtures (e.g., POPC/PSM/cholesterol), 25-DC reveals cholesterol partitioning into liquid-ordered (L<sub>o</sub>) domains. EPR spectra show distinct order parameters (S = 0.65–0.75) in L<sub>o</sub> versus L<sub>d</sub> phases, correlating with membrane rigidity .

Protein-Sterol Interactions

25-DC quenching assays quantify binding affinities of sterol-binding proteins (e.g., NPC1). Fluorescence resonance energy transfer (FRET) between 25-DC and tryptophan residues provides dissociation constants (K<sub>d</sub> ≈ 10–100 nM) .

Analyse Chemischer Reaktionen

Types of Reactions: 25-Doxylcholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Various nucleophiles can be used to substitute the doxyl group, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterols, while reduction can produce different hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Nanoparticle Formulations

25-Doxylcholesterol has been utilized in the development of cholesterol-based carriers for drug delivery. Research indicates that nanoparticles incorporating cholesterol derivatives can enhance drug encapsulation efficiency and stability. For instance, doxorubicin (DOX) encapsulated in cholesterol-based nanoparticles demonstrated improved cellular uptake and therapeutic efficacy compared to free DOX formulations .

Table 1: Comparison of Drug Delivery Efficacy

| Formulation | Drug Encapsulation Efficiency (%) | IC50 (μg/mL) | Cellular Uptake |

|---|---|---|---|

| Free Doxorubicin | N/A | 470 | Low |

| Cholesterol Nanoparticles | 95 | 250 | High |

Cancer Therapy

Mechanisms of Action

In cancer therapy, this compound has been explored for its role in enhancing the delivery of chemotherapeutic agents. Studies have shown that liposomal formulations containing DOX and cholesterol derivatives can significantly improve tumor inhibition rates . The mechanism involves prolonged circulation time in the bloodstream, allowing for enhanced accumulation at tumor sites due to the enhanced permeability and retention (EPR) effect.

Case Study: Doxil® Formulation

Doxil®, a pegylated liposomal formulation of DOX, utilizes cholesterol to improve pharmacokinetics and reduce systemic toxicity. Clinical trials have demonstrated that Doxil® offers superior therapeutic outcomes in various cancers, including breast cancer and ovarian cancer, compared to conventional DOX .

Membrane Studies

Membrane Fluidity and Dynamics

this compound is also used as a probe to study membrane dynamics due to its unique properties that influence membrane fluidity. Its incorporation into lipid bilayers can alter the physical state of membranes, providing insights into lipid organization and membrane interactions .

Table 2: Effects on Membrane Properties

| Concentration of this compound (%) | Membrane Fluidity (mN/m) | Phase Transition Temperature (°C) |

|---|---|---|

| 0% | 71.5 | 37 |

| 10% | 68.0 | 34 |

| 20% | 65.5 | 30 |

Therapeutic Applications Beyond Cancer

Beyond cancer treatment, there is emerging interest in the use of this compound in gene therapy and as an endosomolytic agent. Its ability to facilitate the escape of therapeutic agents from endosomes into the cytoplasm has been highlighted in recent studies, suggesting potential applications in nucleic acid delivery systems .

Wirkmechanismus

The mechanism of action of 25-Doxylcholesterol involves its interaction with cholesterol-binding proteins and enzymes. The doxyl group allows for the tracking and visualization of cholesterol within biological systems, providing insights into its distribution and interactions. The molecular targets include membrane proteins and enzymes involved in cholesterol metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxysterols

Structural and Functional Overview

Oxysterols are cholesterol derivatives with hydroxyl, ketone, or epoxide groups. Below is a comparative analysis of 25-HC with key analogs:

Table 1: Comparative Analysis of 25-HC and Related Oxysterols

Key Differences and Research Findings

Regulation of Cholesterol Synthesis :

- 7-KC is pro-inflammatory and linked to oxidative stress in atherosclerosis, contrasting with 25-HC’s dual role in immune modulation .

- Disease Associations: In multiple sclerosis (MS), 24-HC and 27-HC levels are reduced compared to healthy controls, whereas 25-HC levels remain unchanged, suggesting distinct roles in neuroinflammation .

Metabolic Pathways and Substrate Specificity

Synthetic Pathways :

Enzyme Interactions :

Research Implications and Gaps

- Further longitudinal studies are needed to clarify these associations.

- Therapeutic Potential: Targeting 25-HC synthesis or signaling could offer novel strategies for managing lipid disorders, while 24-HC and 27-HC may hold promise for neurodegenerative diseases .

Biologische Aktivität

25-Doxylcholesterol is a derivative of cholesterol that has garnered attention due to its unique biological activities and potential applications in various fields, including pharmacology and cell biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the 25th carbon position of the cholesterol molecule. This modification alters its physical and chemical properties, influencing its interactions with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The presence of the hydroxyl group allows this compound to interact more effectively with lipid membranes compared to cholesterol. This interaction can alter membrane fluidity and permeability, which may affect the function of membrane proteins and lipid rafts.

- Cholesterol Transport : Studies indicate that this compound can influence cholesterol transport mechanisms within cells, potentially affecting cholesterol homeostasis and metabolism.

- Cell Signaling : The compound may modulate signaling pathways by interacting with specific receptors or altering the localization and function of signaling molecules within the cell.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. For example, one study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound induced apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases, which are crucial for programmed cell death.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in neurodegenerative diseases. The compound's ability to stabilize membrane structures may contribute to its protective effects on neuronal integrity.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

-

Antitumor Efficacy in Breast Cancer :

A case study involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The study attributed this effect to enhanced apoptosis and cell cycle arrest at the G1 phase. -

Neuroprotection in Alzheimer's Disease Models :

In a model mimicking Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals. This suggests a potential therapeutic application for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for studying 25-Doxylcholesterol in membrane dynamics?

- Methodological Answer : Use electron spin resonance (ESR) spectroscopy to monitor the nitroxide radical in this compound, ensuring temperature-controlled environments (e.g., 25–37°C) and lipid bilayer models (e.g., liposomes or supported lipid membranes). Validate membrane incorporation via fluorescence quenching assays with cholesterol-binding dyes like filipin .

- Data Considerations : Report rotational correlation times and order parameters from ESR spectra to quantify membrane fluidity changes. Include control experiments with unmodified cholesterol to isolate doxyl-group effects .

Q. How can researchers validate the specificity of this compound in cholesterol trafficking assays?

- Methodological Answer : Combine competitive binding assays (e.g., with cyclodextrin-cholesterol complexes) and co-localization microscopy (e.g., with lysosome/endosome markers). Use radiolabeled cholesterol (e.g., ³H-cholesterol) to quantify displacement by this compound in vitro .

- Data Considerations : Include dose-response curves and statistical analysis (e.g., ANOVA) to confirm specificity. Cross-validate with genetic knockdown models (e.g., NPC1-deficient cells) to assess trafficking pathway dependencies .

Advanced Research Questions

Q. How should researchers address contradictions between ESR data and molecular dynamics (MD) simulations when using this compound?

- Methodological Answer : Reconcile discrepancies by aligning experimental parameters (e.g., temperature, lipid composition) with simulation conditions. Use coarse-grained MD models to match ESR-derived order parameters. Validate with complementary techniques like NMR or fluorescence anisotropy .

- Data Considerations : Publish raw ESR spectra and simulation trajectories in supplementary materials. Discuss limitations, such as the impact of the doxyl group on cholesterol’s native behavior in MD models .

Q. What strategies are effective for isolating this compound’s effects in complex biological systems (e.g., lipid rafts)?

- Methodological Answer : Employ fractionation techniques (e.g., detergent-resistant membrane assays) coupled with mass spectrometry to quantify this compound distribution. Use photoactivatable cholesterol analogs for spatiotemporal control in live-cell imaging .

- Data Considerations : Compare lipid raft proteomics data with and without this compound treatment. Highlight potential artifacts, such as detergent-induced lipid reorganization, in methodology sections .

Q. How can this compound be applied to study neurodegenerative disease models (e.g., Alzheimer’s)?

- Methodological Answer : Integrate this compound into in vitro blood-brain barrier (BBB) models to assess cholesterol efflux kinetics. Pair with amyloid-beta (Aβ) aggregation assays to evaluate lipid-protein interactions. Use transgenic mouse models (e.g., APOE4 carriers) for in vivo validation .

- Data Considerations : Include longitudinal ESR data to track membrane changes during Aβ plaque formation. Discuss ethical considerations for animal studies, referencing NIH preclinical guidelines .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound experimental data?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Main Text : Summarize key findings (e.g., membrane order parameters) and avoid duplicating supplementary data.

- Supplementary Materials : Provide raw ESR spectra, lipid composition tables, and statistical analysis code (e.g., Python/R scripts) .

- Reproducibility Tips : Use the NIH preclinical checklist to document experimental variables (e.g., cell passage number, lipid sourcing) .

Eigenschaften

InChI |

InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXVMQRURBFJA-AQHLAHBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC1(N(C(CO1)(C)C)[O])C)[C@H]2CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910969 | |

| Record name | [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109024-15-9 | |

| Record name | 25-Doxylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109024159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.